N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

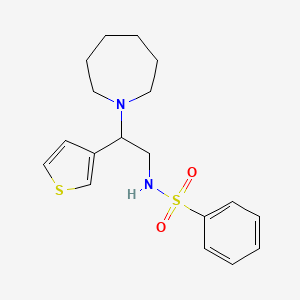

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a seven-membered azepane ring and a thiophen-3-yl substituent. Thiophene moieties are known for their electron-rich aromatic systems, which can contribute to fluorescence properties or interactions with biological targets . The azepane ring, a larger heterocycle compared to piperidine or pyrrolidine, may influence pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c21-24(22,17-8-4-3-5-9-17)19-14-18(16-10-13-23-15-16)20-11-6-1-2-7-12-20/h3-5,8-10,13,15,18-19H,1-2,6-7,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGKBSRRLJXKFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure which includes an azepane ring and a thiophene moiety. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 364.52 g/mol. The compound is soluble in various solvents, which enhances its applicability in biological studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.52 g/mol |

| Solubility | Soluble |

This compound primarily acts as an inhibitor of protein tyrosine phosphatases (PTPases) . PTPases are crucial in regulating various cellular processes, including signal transduction pathways that control cell growth and differentiation. By inhibiting these enzymes, the compound may play a role in the treatment of diseases associated with dysregulated PTPase activity, such as certain cancers and autoimmune disorders.

Inhibition of Protein Tyrosine Phosphatases

Research indicates that this compound selectively inhibits specific PTPases. This inhibition can lead to altered cellular signaling pathways, potentially resulting in therapeutic effects against malignancies and inflammatory conditions. The compound's unique structural features enhance its binding affinity and specificity towards these targets.

Case Studies and Experimental Findings

- Cell Viability Assays : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U-937). The IC50 values observed were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis in treated cells, suggesting that it may trigger programmed cell death through the modulation of PTPase activity .

- Comparative Studies : In comparative studies with related compounds, this compound demonstrated superior inhibition of certain PTPases compared to simpler sulfonamides, highlighting its unique biological profile.

Research Applications

The compound has potential applications in various fields:

- Pharmacology : As a lead compound for developing new therapeutic agents targeting PTPases.

- Cancer Research : Investigating its efficacy in combination therapies for enhanced anticancer activity.

- Inflammatory Diseases : Exploring its role in modulating immune responses through PTPase inhibition.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzenesulfonamide derivatives:

Key Observations:

Ring Size and Flexibility :

- The target’s azepane ring (7-membered) offers greater conformational flexibility compared to the 6-membered tetramethylpiperidine in Compound 2d . Larger rings may enhance binding to larger protein pockets but could reduce metabolic stability.

- PT-ADA-PPR’s adamantane core provides rigidity, improving structural integrity for imaging applications .

Substituent Effects: The thiophen-3-yl group in the target compound may confer fluorescence or electron-donating properties, similar to PT-ADA-PPR’s thiophene-based spacers, which enable dual-wavelength excitation .

Synthesis Complexity :

- PT-ADA-PPR requires multi-step synthesis with FeCl3-mediated oxidative polymerization and dialysis purification , whereas Compound 2d is synthesized via a simpler route with moderate yield . The target compound’s synthesis likely involves similar complexity due to its azepane and thiophene components.

Physicochemical Properties (Inferred)

- Solubility : Sulfonamide groups generally improve aqueous solubility. The azepane’s lipophilicity may balance this, enhancing cell membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.